molecular formula C14H13Cl2N5O2 B11273664 Methyl 7-(2,4-dichlorophenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 7-(2,4-dichlorophenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11273664
M. Wt: 354.2 g/mol
InChI Key: UUFNAZGKAICFJX-UHFFFAOYSA-N
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Description

Methyl 7-(2,4-dichlorophenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with additional substituents such as a methyl ester group, a dichlorophenyl group, and an ethyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of Methyl 7-(2,4-dichlorophenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through various synthetic routes. One common method involves the Biginelli-type reaction, which is a multicomponent reaction involving the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. This reaction proceeds in boiling dimethylformamide (DMF) without the need for catalysts, yielding the desired tetrazolopyrimidine derivatives in good yields . Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis with considerations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Methyl 7-(2,4-dichlorophenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

This compound has a wide range of scientific research applications due to its unique structure and potential biological activities. In medicinal chemistry, tetrazolopyrimidine derivatives have been studied for their anticancer, anti-inflammatory, and antimicrobial properties . The compound’s ability to interact with various biological targets makes it a valuable scaffold for drug design and development. Additionally, it has applications in materials science, where its structural properties can be exploited for the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of Methyl 7-(2,4-dichlorophenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, tetrazolopyrimidine derivatives have been shown to inhibit kinases and other enzymes involved in cell signaling pathways, thereby exerting anticancer or anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Methyl 7-(2,4-dichlorophenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines These compounds share structural similarities, including fused heterocyclic rings and various substituents the presence of specific functional groups, such as the dichlorophenyl and ethyl groups in the title compound, imparts unique chemical properties and biological activities

Properties

Molecular Formula

C14H13Cl2N5O2

Molecular Weight

354.2 g/mol

IUPAC Name

methyl 7-(2,4-dichlorophenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H13Cl2N5O2/c1-3-10-11(13(22)23-2)12(21-14(17-10)18-19-20-21)8-5-4-7(15)6-9(8)16/h4-6,12H,3H2,1-2H3,(H,17,18,20)

InChI Key

UUFNAZGKAICFJX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(N2C(=NN=N2)N1)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC

Origin of Product

United States

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